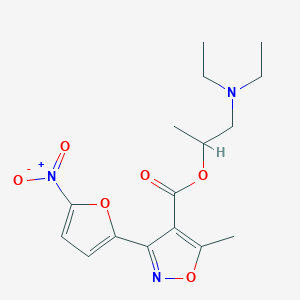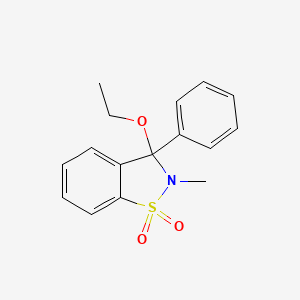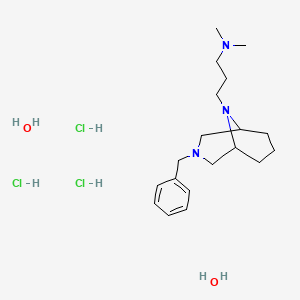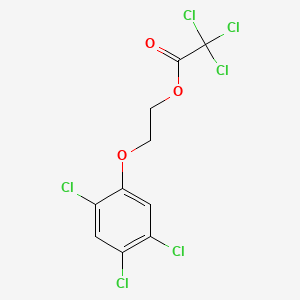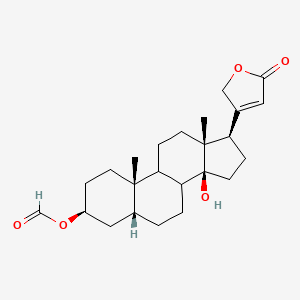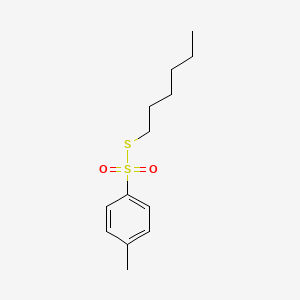
Sulphurous acid, gold potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulphurous acid, gold potassium salt is a chemical compound with the molecular formula AuH₃KO₃S It is a gold-containing compound that combines sulphurous acid and potassium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulphurous acid, gold potassium salt can be synthesized through the reaction of gold salts with potassium sulphite in an aqueous solution. The reaction typically involves dissolving gold chloride (AuCl₃) in water and then adding potassium sulphite (K₂SO₃) to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Sulphurous acid, gold potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold oxide and potassium sulphate.
Reduction: It can be reduced to elemental gold and potassium sulphite.
Substitution: The gold ion in the compound can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are typical reducing agents.
Substitution Reactions: These reactions often require the presence of ligands or complexing agents to facilitate the exchange of metal ions.
Major Products Formed
Oxidation: Gold oxide (Au₂O₃) and potassium sulphate (K₂SO₄).
Reduction: Elemental gold (Au) and potassium sulphite (K₂SO₃).
Substitution: Various metal sulphites depending on the substituting metal ion.
Applications De Recherche Scientifique
Sulphurous acid, gold potassium salt has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles, which have applications in catalysis and materials science.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in gold-based therapies, particularly in the treatment of rheumatoid arthritis and other inflammatory conditions.
Industry: Utilized in electroplating processes and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of sulphurous acid, gold potassium salt involves its interaction with biological molecules and cellular components. The gold ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and modulation of immune responses. This compound’s anti-inflammatory and antimicrobial effects are attributed to these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gold Chloride (AuCl₃): Another gold-containing compound used in similar applications but with different reactivity and properties.
Potassium Gold Cyanide (KAu(CN)₂): Used in electroplating and gold recovery processes.
Gold Sodium Thiomalate (AuNa(S₂C₃H₄O₂)): Used in the treatment of rheumatoid arthritis.
Uniqueness
Sulphurous acid, gold potassium salt is unique due to its specific combination of gold, potassium, and sulphurous acid, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
28600-36-4 |
|---|---|
Formule moléculaire |
AuKO6S2 |
Poids moléculaire |
396.20 g/mol |
Nom IUPAC |
potassium;gold(3+);disulfite |
InChI |
InChI=1S/Au.K.2H2O3S/c;;2*1-4(2)3/h;;2*(H2,1,2,3)/q+3;+1;;/p-4 |
Clé InChI |
RRDWZGMHSCBIGX-UHFFFAOYSA-J |
SMILES canonique |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)
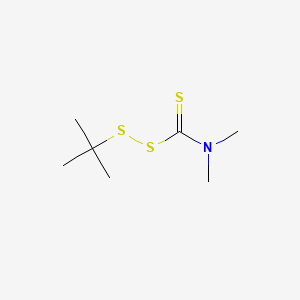
![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)


![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
